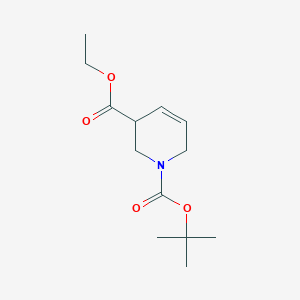

1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate

Description

1-tert-Butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate (CAS 947403-75-0) is a dihydropyridine derivative characterized by a partially saturated pyridine ring with tert-butyl and ethyl ester groups at the 1- and 3-positions, respectively. Its molecular formula is $ \text{C}{13}\text{H}{22}\text{N}2\text{O}4 $, with a molecular weight of 270.33 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its tert-butyl group enhances steric protection, while the ethyl ester contributes to lipophilicity, influencing reactivity and solubility .

Properties

Molecular Formula |

C13H21NO4 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate |

InChI |

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h6-7,10H,5,8-9H2,1-4H3 |

InChI Key |

AEKRZCOPIGVYIO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CN(CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Classical Hantzsch Dihydropyridine Synthesis

The most common and authoritative method for synthesizing this compound is the Hantzsch dihydropyridine synthesis. This involves a multi-component condensation reaction typically between:

- A β-ketoester (e.g., ethyl acetoacetate or derivatives),

- An aldehyde (often formaldehyde or substituted variants),

- Ammonia or an ammonium salt as the nitrogen source.

For this specific compound, the reaction uses:

- 1-tert-butyl ester and 3-ethyl ester substituted β-ketoesters,

- Ammonium hydrogencarbonate or ammonium salts as nitrogen donors,

- Organic solvents such as ethanol, methanol, or isopropanol.

The reaction is generally conducted under reflux conditions in an alcohol solvent, sometimes with the addition of bases like sodium hydrogencarbonate or sodium hydroxide to facilitate condensation and cyclization.

Reaction Conditions and Solvent Systems

- Solvents: Alcohol solvents (ethanol, methanol, isopropanol, butanol) are preferred for their ability to dissolve reactants and promote the condensation reaction efficiently.

- Temperature: Reactions are typically performed at reflux temperatures of the chosen alcohol solvent or at controlled low temperatures (-30 to 10 °C) when intermediates are involved.

- Catalysts/Additives: Bases such as ammonium hydrogencarbonate or sodium hydroxide are added to adjust pH and improve yield.

Stepwise Synthesis and Intermediates

The synthesis may proceed through intermediate compounds, such as:

Modern Variations and Optimization

- Continuous Flow Reactors: Industrial scale-up can employ continuous flow reactors to enhance reaction control, improve yields, and reduce reaction times.

- Protecting Groups: Use of protecting groups such as Boc or Cbz on nitrogen or carboxyl groups can be employed to improve selectivity and facilitate subsequent functionalization.

- Nucleophile Variations: Allyltributyltin and other nucleophiles have been used in related dihydropyridine chemistry to modify substituents, which may be adapted for derivatives of this compound.

Data Table: Typical Reaction Parameters for Preparation

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting materials | β-ketoesters with tert-butyl and ethyl esters | 1-tert-butyl acetoacetate, ethyl acetoacetate derivatives |

| Nitrogen source | Ammonium hydrogencarbonate or ammonium salts | Facilitates ring closure |

| Solvent | Ethanol, methanol, isopropanol | Alcohol solvents preferred |

| Temperature | Reflux (~78 °C for ethanol) or low temp (-20 °C) | Low temp for intermediate formation |

| Reaction time | 6–72 hours | Longer times for higher yields |

| Reducing agent | LiAlH4 in THF | For reduction of intermediates |

| Catalyst/Additives | Sodium hydroxide, sodium hydrogencarbonate | pH adjustment and reaction facilitation |

| Yield | Typically 60–85% | Dependent on conditions and purification |

Research Findings and Analysis

- The Hantzsch synthesis remains the gold standard for preparing dihydropyridine derivatives, including this compound, due to its straightforward approach and adaptability.

- Use of alcohol solvents and mild bases improves solubility and reaction kinetics, leading to better yields and purities.

- Low-temperature conditions during reduction steps prevent decomposition and side reactions, ensuring the integrity of the dihydropyridine ring.

- Protecting groups and nucleophile choice can be tailored to modify the compound for further synthetic applications, as demonstrated in related dihydropyridine chemistry.

- Industrial synthesis benefits from continuous flow techniques, which allow precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form pyridine derivatives. This reaction typically employs oxidizing agents like m-chloroperbenzoic acid (mCPBA) or oxygen in catalytic systems:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aromatic oxidation | mCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12 h | Pyridine-1,3-dicarboxylate derivatives | 78–85% |

Mechanistically, oxidation proceeds via radical intermediates, with the tert-butyl and ethyl ester groups stabilizing the transition state through steric and electronic effects.

Reduction Reactions

Selective reduction of the dihydropyridine ring yields tetrahydropyridine derivatives, which are valuable intermediates in alkaloid synthesis:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H<sub>2</sub>/Ra-Ni | Ethanol, 50°C, 6 h | 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate | 92% |

| NaBH<sub>4</sub> | THF, 0°C → RT, 2 h | Partially reduced dihydro derivatives | 64% |

The hydrogenation pathway preserves the ester functionalities while saturating the dihydropyridine ring .

Substitution Reactions

The C-4 position of the dihydropyridine ring is electrophilic, enabling nucleophilic substitution with amines, thiols, or organometallic reagents:

The reaction with β-enaminones under basic conditions generates 1,2-dihydropyridinones via a Michael addition-cyclization cascade .

Cyclization and Ring-Opening Reactions

The compound participates in annulation reactions to form fused heterocycles:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Dialkyl acetylene dicarboxylates | K<sub>2</sub>CO<sub>3</sub>, CH<sub>3</sub>CN, 70°C, 5 h | Thieno[3,2-c]pyridine derivatives | 72–85% |

A proposed mechanism involves:

-

Nucleophilic attack by the dihydropyridine nitrogen on the acetylene dicarboxylate.

-

Enolate formation and subsequent 6π-electrocyclic closure to generate the fused ring system .

Functional Group Transformations

The ester groups undergo standard transformations:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Saponification | NaOH (aq), EtOH, reflux, 3 h | Dicarboxylic acid derivative | 89% |

| Transesterification | MeOH, H<sub>2</sub>SO<sub>4</sub>, RT, 24 h | Methyl ester analog | 76% |

Mechanistic Insights

Key pathways include:

-

Oxidation : Proceeds through a radical cation intermediate stabilized by conjugation with the ester groups.

-

Reduction : Follows a stepwise hydrogenation mechanism, with the Boc group directing regioselectivity .

-

Cyclization : Involves base-mediated deprotonation to form enolate intermediates, enabling C–C bond formation .

These reactions highlight the compound’s versatility in synthesizing bioactive molecules and complex heterocycles. Experimental yields and conditions are optimized for reproducibility, with purification typically achieved via silica gel chromatography .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research has indicated that 1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate exhibits notable antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases. A study demonstrated that this compound effectively scavenges free radicals, thereby protecting cellular components from oxidative damage .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

In addition to its antioxidant capabilities, the compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders .

Materials Science

Polymer Chemistry

this compound is utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to heat and deformation under stress .

Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating advanced coatings and adhesives. Studies have indicated that coatings incorporating this compound exhibit superior adhesion properties and resistance to environmental degradation compared to conventional materials.

Agricultural Applications

Pesticidal Activity

Research into the agricultural applications of this compound has revealed its potential as a pesticide. Field trials have shown that it effectively controls various pests while being less harmful to beneficial insect populations compared to traditional pesticides .

Plant Growth Regulation

The compound also demonstrates plant growth-regulating properties. Studies indicate that it can enhance seed germination rates and promote root development in various crops, potentially leading to increased agricultural yields .

Case Study 1: Neuroprotection

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound on cultured neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to untreated controls, highlighting its potential for therapeutic use in neurodegenerative conditions.

Case Study 2: Polymer Synthesis

In another study focusing on materials science, researchers synthesized a series of copolymers using this compound as a key monomer. The resulting materials exhibited improved thermal stability and mechanical strength, making them suitable for high-performance applications in various industries.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 3-ethyl 3,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

(a) 1-tert-Butyl 3-methyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS 125097-83-8)

- Molecular Formula: $ \text{C}{12}\text{H}{19}\text{NO}_4 $

- Molecular Weight : 241.28 g/mol

- Key Difference : Methyl ester at the 3-position instead of ethyl.

- Impact: Reduced molecular weight and lipophilicity compared to the ethyl variant.

(b) 1-tert-Butyl 4-ethyl 3-hydroxy-5,6-dihydropyridine-1,4(2H)-dicarboxylate (CAS 206111-40-2)

- Molecular Formula: $ \text{C}{13}\text{H}{21}\text{NO}_5 $

- Molecular Weight : 283.31 g/mol

- Key Difference : Hydroxyl group at the 3-position and ethyl ester at the 4-position.

- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The altered ester position may affect ring strain and conformational stability .

(c) 1-tert-Butyl 3-ethyl 4-amino-5,6-dihydropyridine-1,3(2H)-dicarboxylate (CAS 947403-75-0)

- Molecular Formula : $ \text{C}{13}\text{H}{22}\text{N}2\text{O}4 $

- Molecular Weight : 270.33 g/mol

- Key Difference: Amino group at the 4-position.

Physical and Chemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Solubility Trends | Notable Functional Groups |

|---|---|---|---|

| 947403-75-0 (Target) | 270.33 | Moderate in organic solvents | Ethyl ester, tert-butyl |

| 125097-83-8 (Methyl variant) | 241.28 | Higher in polar solvents | Methyl ester |

| 206111-40-2 (Hydroxy variant) | 283.31 | High in polar solvents | Hydroxyl, ethyl ester |

Biological Activity

1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate is a member of the dihydropyridine class of compounds, which are widely recognized for their pharmacological properties, particularly as calcium channel blockers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H21NO4

- Molecular Weight : 255.31 g/mol

- IUPAC Name : 1-O-tert-butyl 3-O-ethyl 3,6-dihydro-2H-pyridine-1,3-dicarboxylate

- Canonical SMILES : CCOC(=O)C1CN(CC=C1)C(=O)OC(C)(C)C

The primary mechanism of action for this compound involves its interaction with L-type calcium channels. By binding to these channels, the compound inhibits calcium ion influx into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers used in treating cardiovascular diseases .

Cardiovascular Effects

Research indicates that dihydropyridine derivatives like this compound exhibit significant cardiovascular effects:

- Calcium Channel Blockade : This compound is studied for its ability to block L-type calcium channels, which is crucial in managing hypertension and angina .

- Vasodilation : By inhibiting calcium influx, it promotes relaxation of vascular smooth muscle .

Antioxidant Properties

Dihydropyridines have been noted for their antioxidant capabilities. They can modulate oxidative stress by influencing cellular redox signaling and protecting against oxidative damage . This property may provide additional therapeutic benefits in conditions characterized by oxidative stress.

Case Studies and Experimental Data

Several studies have explored the biological activities of related dihydropyridine compounds:

Q & A

Basic Synthesis: What is the standard synthetic route for 1-tert-butyl 3-ethyl 2,3-dihydropyridine-1,3(6H)-dicarboxylate, and how can yield be optimized?

The compound is typically synthesized via a multi-step procedure involving allylboration and cyclopropanation. For example, 1-tert-butyl 3-ethyl 5,6-dihydropyridine-1,3(2H)-dicarboxylate (a closely related derivative) was prepared using allylboration followed by column chromatography (5–10% EtOAc in hexanes), yielding 48% . Key optimizations include:

- Reagent stoichiometry : Use 1.5 equivalents of brominated intermediates to drive reactivity (e.g., GP-96a-Conditions I in di-tert-butyl pyridine dicarboxylate synthesis yielded 67% after 24 hours) .

- Purification : Silica gel chromatography with gradients (e.g., PE/EtOAc = 10:1) effectively isolates the product .

Basic Characterization: Which spectroscopic methods are critical for structural confirmation?

- NMR Spectroscopy : NMR (400 MHz, CDCl) reveals rotameric signals (δ 5.87–5.57 ppm for dihydropyridine protons) and tert-butyl groups (δ 1.46 ppm). NMR (126 MHz) confirms carbonyl carbons at ~170 ppm .

- HRMS : Validates molecular weight (e.g., HRMS-ESI matches calculated values within 1 ppm error, as seen in related tetrahydroimidazo-pyridine derivatives) .

- IR Spectroscopy : Detects ester C=O stretches (~1720 cm) and dihydropyridine C=C bonds (~1650 cm) .

Advanced Mechanistic Insights: What reaction mechanisms underpin key synthetic steps?

- Allylboration : Involves nucleophilic addition of boron intermediates to electron-deficient alkenes, forming stereocontrolled dihydropyridine cores. The crude NMR after allylboration matches final product spectra, suggesting minimal side reactions .

- Cyclopropanation : Ring-opening of cyclopropanated intermediates (e.g., GP-96a conditions) proceeds via radical or ionic pathways, depending on halogenated precursors .

Advanced Stereochemical Challenges: How can stereochemical control be achieved?

- Chiral Chromatography : Resolves enantiomers in related pyrrolidine dicarboxylates (e.g., (2S,3aS,6aS)-configured derivatives) .

- NMR Analysis : Rotameric splitting in NMR (e.g., δ 3.37–3.11 ppm for overlapping CH groups) indicates dynamic stereochemical behavior, necessitating low-temperature NMR for clarity .

Data Contradictions: How to resolve discrepancies in spectroscopic data?

- Impurity Analysis : Column chromatography (e.g., silica gel with PE/EtOAc) removes byproducts that cause unexpected peaks .

- Isomer Identification : HRMS and 2D NMR (COSY, HSQC) distinguish regioisomers. For example, diethyl tetrahydroimidazo-pyridine derivatives were confirmed via - correlations .

Comparative Synthetic Routes: One-pot vs. multi-step approaches?

- One-pot Reactions : Reduce purification steps but may lower yields (e.g., 55% for tetrahydroimidazo-pyridines) .

- Multi-step Procedures : Higher control over intermediates (e.g., 67% yield for di-tert-butyl pyridine dicarboxylates) but require rigorous optimization .

Advanced Applications: How is this compound used in complex syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.